![molecular formula C22H19Cl2N5O2S B2793483 2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 361156-27-6](/img/no-structure.png)

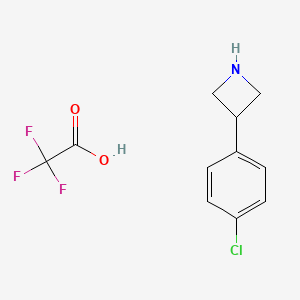

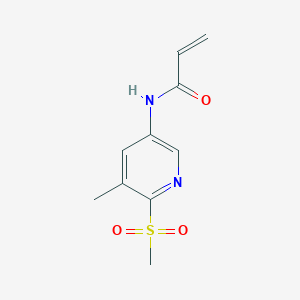

2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- Implications : Targeting TTK may have therapeutic potential in cancer treatment, as TTK inhibition can lead to chromosome missegregation and aneuploidy, ultimately affecting cancer cell proliferation .

- In Vivo Potential : When combined with paclitaxel, 5o shows promising efficacy against HCT-116 human colon cancer xenografts in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .

- Clinical Relevance : Its oral availability makes it a viable candidate for further drug development .

- Experimental Applications : Researchers can use 5o to investigate aneuploidy-related mechanisms and potential therapeutic interventions .

Threonine Tyrosine Kinase (TTK) Inhibition

Anti-Cancer Activity

Oral Bioavailability

Chromosome Segregation Research

Combination Therapy Strategies

Chemical Biology Tool

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system followed by the addition of the sulfanyl and acetamide groups.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "ethyl acetoacetate", "guanidine nitrate", "thiourea", "4-isopropylphenylboronic acid", "N,N-dimethylformamide", "sodium hydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "sodium sulfide", "4-propan-2-ylphenol" ], "Reaction": [ "Step 1: Synthesis of 5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazole-3-carboxylic acid by reacting 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of guanidine nitrate and thiourea.", "Step 2: Cyclization of the pyrazole ring by reacting the carboxylic acid with sodium hydride in N,N-dimethylformamide to form 5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine.", "Step 3: Addition of the sulfanyl group by reacting the pyrazolo[3,4-d]pyrimidine with chloroacetyl chloride in the presence of sodium hydroxide to form 2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid.", "Step 4: Addition of the acetamide group by reacting the acid with acetic anhydride and acetic acid to form the final compound, 2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide." ] } | |

CAS RN |

361156-27-6 |

Product Name |

2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Molecular Formula |

C22H19Cl2N5O2S |

Molecular Weight |

488.39 |

IUPAC Name |

2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C22H19Cl2N5O2S/c1-12(2)13-6-8-14(9-7-13)26-18(30)11-32-22-27-20-15(10-25-28-20)21(31)29(22)17-5-3-4-16(23)19(17)24/h3-10,12H,11H2,1-2H3,(H,25,28)(H,26,30) |

InChI Key |

YSUVQJPXWFRNKY-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=C(C(=CC=C4)Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

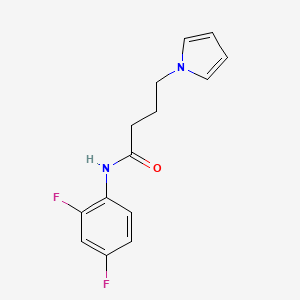

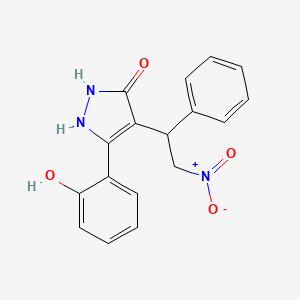

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)

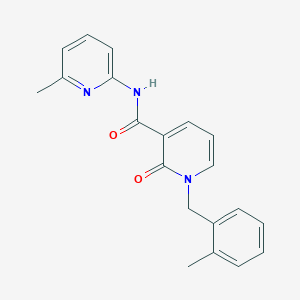

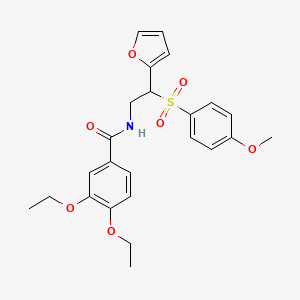

![N-[[4-(6-Oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2793403.png)

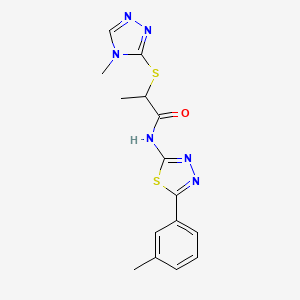

![N-[[4-(3-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793405.png)

![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)

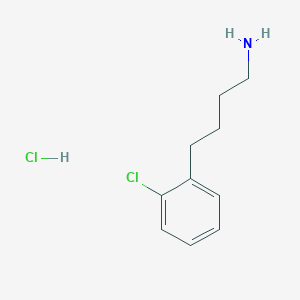

![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2793422.png)